

Commercial Suppliers and Technical Guide for High-Purity 2-Phenylglycine-d5

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Compound of Interest

Compound Name: 2-Phenylglycine-d5

Cat. No.: B587018

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity **2-Phenylglycine-d5**, a crucial internal standard for mass spectrometry-based bioanalysis. This document outlines key suppliers, their product specifications, and a detailed, representative experimental protocol for its application in regulated drug development and clinical research.

Introduction to 2-Phenylglycine-d5 in Bioanalysis

2-Phenylglycine-d5 is a stable isotope-labeled (SIL) analog of 2-Phenylglycine. In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the "gold standard"[1]. Due to the minimal physicochemical differences between the deuterated and non-deuterated forms, **2-Phenylglycine-d5** co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects[1]. Its distinct mass-to-charge ratio, however, allows for separate detection by the mass spectrometer. This enables accurate normalization of variability during sample preparation, chromatography, and ionization, leading to highly precise and reliable quantification[1][2][3]. The primary application of **2-Phenylglycine-d5** is as an internal standard in pharmacokinetic and metabolomic studies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity **2-Phenylglycine-d5** in various forms (e.g., D, L, and DL racemic mixtures). The following tables summarize the available quantitative data for

easy comparison.

Table 1: Quantitative Specifications of Commercially Available **2-Phenylglycine-d5**

Supplier	Product Name	Catalog Number	Chemical Purity	Isotopic Purity/Enrichment
MedChemExpress	2-Phenylglycine-d5	HY-W010248S	99.01%	Not specified
LGC Standards	D-(-)-2-Phenylglycine-d5	TRC-P327127	98% [1]	99.2% [1]
CDN Isotopes	DL-alpha-Phenyl-d5-glycine	D-5570	Not specified	98 atom % D [4]
Santa Cruz Biotechnology	D,L-2-Phenylglycine-d5	sc-224423	Not specified	Not specified
Pharmaffiliates	D-(-)-2-Phenylglycine-d5	PA STI 073050	Not specified	Not specified

Table 2: Physicochemical Properties of **2-Phenylglycine-d5**

Property	Value
Molecular Formula	C ₈ H ₄ D ₅ NO ₂ [1] [5]
Molecular Weight	~156.19 g/mol [5]
Appearance	White to Off-White Solid [1]
Storage Conditions	Room temperature or 2-8°C Refrigerator

Representative Experimental Protocol: Bioanalytical Method Validation

The following is a detailed, representative methodology for a validated LC-MS/MS method for the quantification of an analyte in human plasma using its deuterated internal standard, such as **2-Phenylglycine-d5**. This protocol is based on established principles of bioanalytical method validation[1][4].

Materials and Reagents

- Analytes: Analyte of interest and **2-Phenylglycine-d5** (Internal Standard)
- Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)
- Biological Matrix: Drug-free human plasma

Stock and Working Solutions

- Primary Stock Solutions: Prepare individual stock solutions of the analyte and **2-Phenylglycine-d5** in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Working Solutions:
 - Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with 50:50 acetonitrile:water.
 - Prepare a working solution of the internal standard (**2-Phenylglycine-d5**) at a fixed concentration.

Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the **2-Phenylglycine-d5** working solution to all samples except the blank matrix.
- Vortex briefly to mix.
- Add 200 µL of acetonitrile to precipitate plasma proteins.

- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Analyte: Determine the precursor ion (Q1) and a stable product ion (Q3).

- **2-Phenylglycine-d5** (Internal Standard): Determine the precursor ion (Q1) and a stable product ion (Q3). The precursor ion will be approximately 5 Da higher than the unlabeled analyte.
- Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

Data Analysis

- Integrate the peak areas of the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.

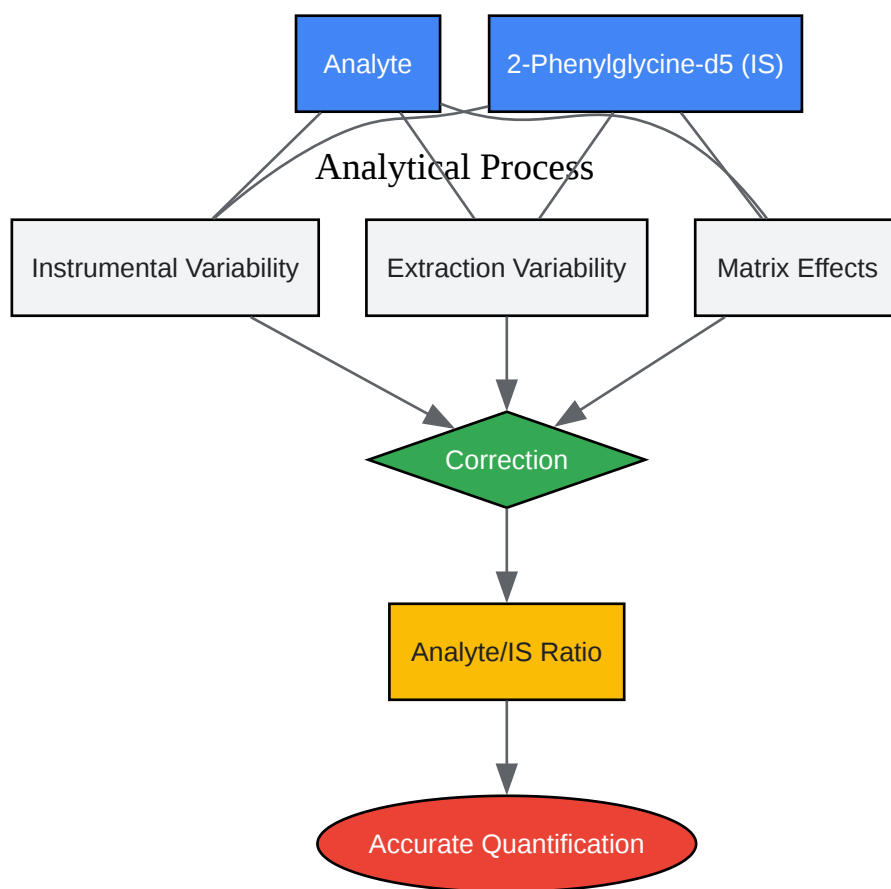
Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of **2-Phenylglycine-d5** in bioanalysis.



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Caption: A typical bioanalytical workflow for the quantification of an analyte using an internal standard.



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Caption: Logical relationship illustrating the principle of using an internal standard for accurate quantification.

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